2,2,3-Trifluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trifluoropropanoic acid is an organic compound with the molecular formula C3H3F3O2 It is a fluorinated carboxylic acid characterized by the presence of three fluorine atoms attached to the second and third carbon atoms of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trifluoropropanoic acid can be synthesized through several methods. One common approach involves the fluorination of propanoic acid derivatives. For instance, the reaction of 2,2,3-trifluoropropanol with a strong oxidizing agent such as potassium permanganate can yield this compound. Another method involves the direct fluorination of propanoic acid using elemental fluorine under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce trifluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Trifluoromethyl ketones or aldehydes.
Reduction: Trifluoropropanol or trifluoroacetaldehyde.
Substitution: Fluorinated amides or thiols.
Scientific Research Applications
2,2,3-Trifluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers, where its fluorinated structure imparts desirable properties such as increased resistance to degradation and improved performance.
Mechanism of Action
The mechanism of action of 2,2,3-trifluoropropanoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electronegativity and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes with enzymes, receptors, and other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
2,2,3-Trifluoropropanoic acid can be compared with other fluorinated carboxylic acids, such as:
3,3,3-Trifluoropropanoic acid: Similar in structure but with all three fluorine atoms attached to the third carbon atom.
2,2-Difluoropropanoic acid: Contains two fluorine atoms attached to the second carbon atom.
2,3,3,3-Tetrafluoropropanoic acid: Contains four fluorine atoms, with three attached to the third carbon atom and one to the second carbon atom.
Uniqueness: The unique positioning of the fluorine atoms in this compound imparts distinct chemical properties, such as increased acidity and reactivity, compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
IUPAC Name |
2,2,3-trifluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDQPWNLKJLFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-88-9 |
Source
|
Record name | 2,2,3-trifluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.